

# Application Note: Measuring Changes in NAD+ Levels after SBI-797812 Treatment

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Compound of Interest		
Compound Name:	SBI-797812	
Cat. No.:	B610729	Get Quote

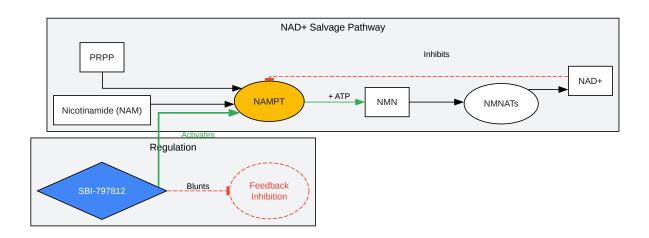
Audience: Researchers, scientists, and drug development professionals.

Abstract: Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Pharmacological elevation of intracellular NAD+ is a promising therapeutic strategy for various diseases. **SBI-797812** is a potent small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the principal NAD+ salvage pathway in mammals.[1][2] This document provides detailed protocols for treating biological systems with **SBI-797812** and subsequently measuring the changes in NAD+ and its precursor, nicotinamide mononucleotide (NMN), using established biochemical methods.

## **Mechanism of Action of SBI-797812**

SBI-797812 enhances the production of NAD+ through the salvage pathway. It directly activates NAMPT, which catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NMN.[2] NMN is then converted to NAD+ by NMN adenylyltransferases (NMNATs). The mechanism of SBI-797812 involves several key enhancements to NAMPT's function: it increases the enzyme's affinity for ATP, shifts the reaction equilibrium toward NMN formation, and uniquely blunts the natural feedback inhibition of NAMPT caused by NAD+.[2][3] These combined effects turn NAMPT into a more efficient "super catalyst" for NMN production, leading to a significant boost in intracellular NAD+ levels.





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Caption: SBI-797812 activates NAMPT in the NAD+ salvage pathway.

## **Quantitative Data on SBI-797812 Efficacy**

Treatment with **SBI-797812** has been shown to significantly increase NMN and NAD+ levels in both cell culture (in vitro) and animal models (in vivo).

Table 1: In Vitro Effects of SBI-797812 on NMN and NAD+

Levels

Cell Line	Treatment	NMN Increase (Fold)	NAD+ Increase (Fold)	Reference
A549 Human Lung Carcinoma	4h with 10 μM SBI-797812	17.4	2.2	
Human Primary Myotubes	4h with 10 μM SBI-797812	2.5	1.25	_



## Table 2: In Vivo Effects of SBI-797812 on NAD+ Levels in

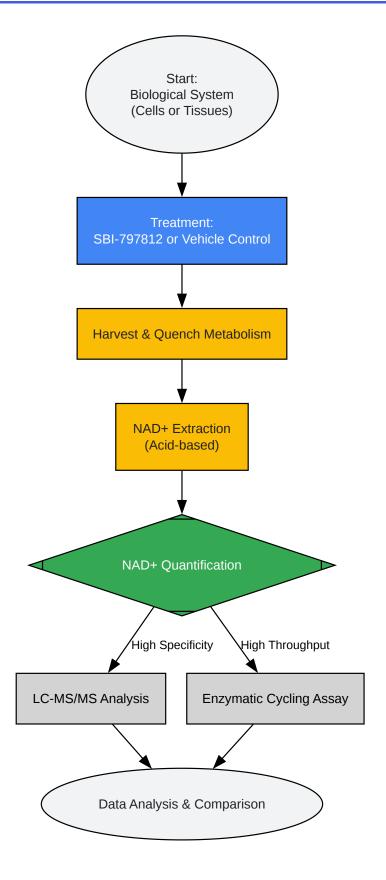
Mice

Tissue	Treatment	NAD+ Increase (Fold)	Reference
Liver	Single 20 mg/kg i.p. dose (2h post-dose)	1.3	
Heart	Single 20 mg/kg i.p. dose (2h post-dose)	Trend towards increase	
Skeletal Muscle	Single 20 mg/kg i.p. dose (2h post-dose)	No significant increase	-

## **Experimental Protocols**

Measuring NAD+ requires precise and rapid sample processing due to the molecule's metabolic lability. The following sections detail protocols for treating samples with **SBI-797812** and quantifying NAD+ levels.





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**Caption:** General workflow for measuring NAD+ changes post-treatment.



# Protocol 1: NAD+ Quantification using an Enzymatic Cycling Assay

This method is suitable for high-throughput analysis and relies on a commercially available kit (e.g., Sigma-Aldrich Cat# MAK037) that uses an enzymatic cycling reaction to colorimetrically or fluorometrically measure NAD+.

A. Principle NAD+ is extracted from samples using an acidic buffer, which degrades NADH while preserving NAD+. The extracted NAD+ is then quantified in a cycling reaction where it is reduced to NADH, which in turn reduces a probe to generate a colored or fluorescent product. The amount of product is proportional to the NAD+ concentration.

- B. Materials and Reagents
- Cells or tissue of interest
- SBI-797812 (MedchemExpress, Selleck Chemicals)
- · Phosphate Buffered Saline (PBS), ice-cold
- NAD/NADH Quantitation Kit (e.g., Sigma-Aldrich MAK037) containing:
  - NAD+ Extraction Buffer
  - NADH/NAD Cycling Buffer
  - Cycling Enzyme Mix
  - NAD+ Standard
- 96-well microplate
- Microplate reader capable of measuring absorbance at 450 nm
- C. Procedure
- · Cell Treatment:



- Plate cells (e.g., A549 cells) to desired confluency.
- Treat cells with various concentrations of SBI-797812 (e.g., 0.4, 2, 10 μM) or vehicle control (DMSO) for a specified time (e.g., 4 hours).
- Sample Collection and Extraction:
  - Aspirate culture medium and wash cells twice with ice-cold PBS.
  - For adherent cells, scrape 1-5 million cells into 200 μL of NAD+ Extraction Buffer. For suspension cells, pellet and resuspend in the same buffer. For tissue, homogenize ~20 mg of tissue in 400 μL of buffer.
  - Perform two freeze/thaw cycles (20 min on dry ice, then 10 min at room temperature).
  - Vortex for 10 seconds and centrifuge at 13,000 x g for 10 minutes at 4°C.
  - Collect the supernatant, which contains the extracted NAD+.

#### Measurement:

- Prepare NAD+ standards according to the kit manufacturer's instructions.
- Add 50 μL of extracted sample or standard to wells of a 96-well plate.
- Prepare a Master Reaction Mix by mixing the Cycling Buffer and Cycling Enzyme Mix.
- Add 100 μL of the Master Reaction Mix to each well.
- Incubate the plate at room temperature for 1-4 hours, protected from light.
- Measure the absorbance at 450 nm.

#### Data Analysis:

- Subtract the blank reading from all standards and samples.
- Plot the NAD+ standard curve.



- Calculate the NAD+ concentration in the samples from the standard curve.
- Normalize the NAD+ concentration to the protein content of the initial lysate (measured by BCA or Bradford assay).

## Protocol 2: NAD+ Quantification using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying NAD+ and related metabolites due to its high sensitivity and specificity.

A. Principle Cell or tissue extracts are prepared, and NAD+ is separated from other metabolites using reverse-phase high-performance liquid chromatography (HPLC). The eluent is then introduced into a mass spectrometer, where NAD+ is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored for precise quantification.

- B. Materials and Reagents
- · Treated cells or tissues
- SBI-797812
- Ice-cold PBS
- Extraction Solution: 0.5 M Trichloroacetic Acid (TCA)
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
- C18 reverse-phase column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- NAD+ analytical standard
- C. Procedure
- Cell Treatment:



- Treat cells or animals as described in Protocol 1, Section C.1.
- Sample Collection and Extraction:
  - Rapidly wash cells with ice-cold PBS and quench metabolism by adding liquid nitrogen or placing the plate on dry ice.
  - Add 1 mL of ice-cold 0.5 M TCA to the culture dish. Scrape the cells and collect the acid extract.
  - For tissues, quickly excise and freeze-clamp the tissue in liquid nitrogen. Pulverize the frozen tissue and add ice-cold 0.5 M TCA.
  - Vortex the extract vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.
  - Carefully transfer the supernatant to a new tube for analysis.
- LC-MS/MS Analysis:
  - Dilute extracts in water as needed (e.g., 1:1,000 for NAD+).
  - Inject the sample onto the C18 column.
  - Elute NAD+ using a gradient of Mobile Phase A and B. A typical elution for NAD+ occurs at around 1.6 minutes.
  - Perform detection using the mass spectrometer in positive ion mode, monitoring the specific mass transition for NAD+.
- Data Analysis:
  - Generate a standard curve using the NAD+ analytical standard.
  - Quantify the amount of NAD+ in samples by comparing peak areas to the standard curve.
  - Normalize the results to the initial sample amount (e.g., cell number or tissue weight).

## Conclusion



The protocols outlined provide robust methods for researchers to quantify the increase in intracellular NAD+ levels following treatment with the NAMPT activator **SBI-797812**. The choice between an enzymatic assay and LC-MS/MS will depend on the required throughput, sensitivity, and specificity. These application notes serve as a foundational guide for investigating the pharmacological effects of **SBI-797812** and other NAD+ boosting molecules in drug development and metabolic research.

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## References

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